

A Comparative Guide to the Pharmacokinetics of Methylecgonine and Cocaine in Animal Models

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Compound of Interest

Compound Name: **Methylecgonine**

Cat. No.: **B8769275**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of **methylecgonine** and its parent compound, cocaine, in various animal models. The information presented is intended to support research and development efforts in the fields of pharmacology, toxicology, and substance abuse. All quantitative data is summarized from peer-reviewed studies and presented in easily comparable formats. Detailed experimental methodologies are provided for key cited experiments.

Introduction

Cocaine is a widely abused psychostimulant that undergoes rapid and extensive metabolism in the body. One of its major, yet pharmacologically less active, metabolites is **methylecgonine**, also known as ecgonine methyl ester (EME).^[1] Understanding the pharmacokinetic differences between cocaine and **methylecgonine** is crucial for interpreting toxicological data, developing therapeutic interventions for cocaine overdose, and advancing our understanding of cocaine's overall pharmacological effects. This guide synthesizes findings from various animal studies to provide a clear comparison of their absorption, distribution, metabolism, and excretion.

Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters for cocaine and **methylecgonine** from studies conducted in rat and monkey models. These values highlight the significant differences in the elimination half-life and clearance between the two compounds.

Parameter	Cocaine	Methylecgonine (Ecgonine Methyl Ester)	Animal Model	Route of Administration	Source
Elimination Half-life (t _{1/2})	28-33 min	60-71 min	Rat (Sprague-Dawley)	Intravenous	[2]
13.0 ± 1.5 min (β-phase)	-	Rat (Sprague-Dawley)	Intravenous	[3][4]	
15.7 min	-	Rhesus Monkey	Intravenous	[5]	
Clearance (Cl)	155-158 ml/kg/min	~39-40 ml/kg/min (estimated as one-quarter of cocaine clearance)	Rat (Sprague-Dawley)	Intravenous	[2]
201 ml/min/kg	-	Rat (Sprague-Dawley)	Intravenous	[3][4]	
Volume of Distribution (V _d)	3.2 l/kg	-	Rat (Sprague-Dawley)	Intravenous	[3][4]

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental methodologies. Below are detailed descriptions of the key experimental protocols used in the cited research.

Pharmacokinetic Analysis in Rats[2][3]

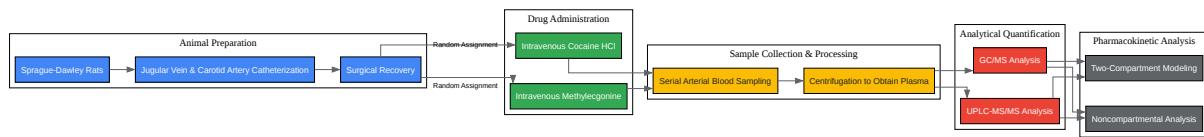
- Animal Model: Male Sprague-Dawley rats.[2][3]
- Drug Administration:
 - Cocaine Hydrochloride: Administered as an intravenous (IV) bolus injection via a jugular vein catheter.[3] Doses ranged from 0.5 to 3.0 mg/kg.[3]
 - **Methylecgonine** (Ecgonine Methyl Ester): Administered as an IV bolus dose.[2]
- Blood Sampling: Arterial blood samples were collected at multiple time points (e.g., 0.5, 1.5, 2.5, 10, 20, 30 minutes) post-injection via a carotid artery catheter.[3]
- Analytical Method: Plasma concentrations of cocaine and its metabolites were determined using Gas Chromatography/Mass Spectrometry (GC/MS).[3] This method allows for the sensitive and specific quantification of the target analytes in biological matrices.[6]
- Pharmacokinetic Modeling: The plasma concentration-time data were fitted to a two-compartment model, and noncompartmental analysis was also employed to determine key pharmacokinetic parameters such as elimination half-life, clearance, and volume of distribution.[2]

Metabolite Identification and Quantification[7][8]

- Animal Models: Dogs and rabbits.[7]
- Drug Administration: Cocaine hydrochloride was administered subcutaneously at a dose of 1.0 mg/kg.[7]
- Sample Collection: Urine samples were collected periodically for up to 72 hours post-administration.[7]
- Analytical Method: The concentrations of cocaine, benzoylecgonine, and **methylecgonine** in urine were measured using gas chromatography-chemical ionization selected ion monitoring mass spectrometry.[7] More recent studies utilize ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) for simultaneous determination of cocaine and its metabolites in dried blood spots.[8]

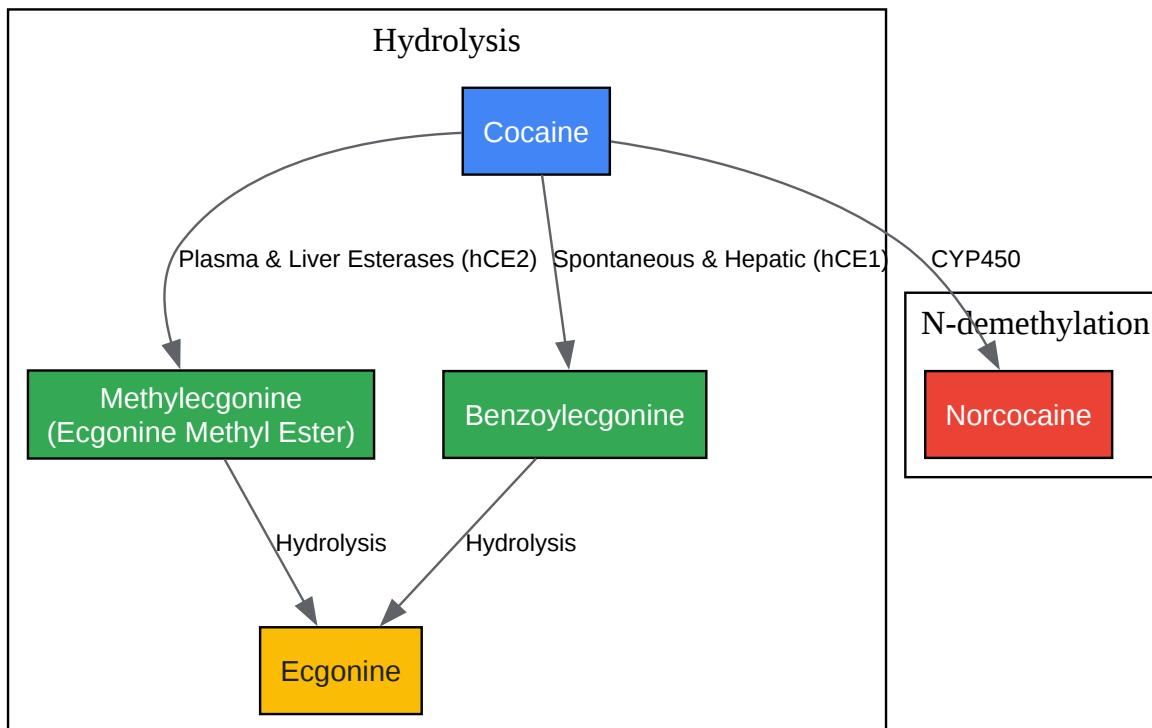
Visualizing Experimental and Metabolic Pathways

To further elucidate the processes involved in the comparative analysis of these compounds, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the metabolic fate of cocaine.



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Caption: Experimental workflow for pharmacokinetic comparison.



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